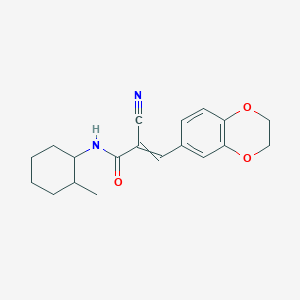

2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylcyclohexyl)prop-2-enamide

Description

Properties

IUPAC Name |

2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylcyclohexyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-13-4-2-3-5-16(13)21-19(22)15(12-20)10-14-6-7-17-18(11-14)24-9-8-23-17/h6-7,10-11,13,16H,2-5,8-9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXURAGENAPLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C(=CC2=CC3=C(C=C2)OCCO3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylcyclohexyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylcyclohexyl)prop-2-enamide is with a molecular weight of approximately 259.26 g/mol. Its structure features a cyano group, a benzodioxin moiety, and a propene amide linkage, which are critical for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Anticancer Activity

Several studies have indicated that compounds similar to 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylcyclohexyl)prop-2-enamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A related compound was tested against the AMJ13 breast cancer cell line, demonstrating an inhibition rate of 66% at 60 µg/ml after 72 hours of exposure. Lower concentrations also exhibited cytotoxicity, indicating the potential for further development in cancer therapies .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Compounds in this class may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : There is evidence suggesting that these compounds can trigger programmed cell death in malignant cells.

- Targeting Specific Pathways : The structure indicates potential interactions with specific molecular targets involved in tumor growth and survival.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound relative to others, the following table summarizes key findings from various studies:

Q & A

Q. What synthetic strategies are recommended for preparing 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylcyclohexyl)prop-2-enamide?

A condensation reaction between cyanoacetic acid derivatives and substituted amines under condensing agents (e.g., EDCl, DCC) is a viable approach. For example, reflux conditions with ethanol and a catalyst can yield structurally similar compounds with high purity (96% yield in analogous syntheses). Optimization of solvent, temperature, and catalyst ratios is critical for reproducibility .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent connectivity, while IR spectroscopy confirms functional groups (e.g., cyano, amide). Mass spectrometry (HRMS or ESI-MS) validates molecular weight. For example, coupling constants in ¹H NMR (e.g., 8.0–8.5 ppm for aromatic protons) and carbonyl peaks in IR (~1650–1700 cm⁻¹) are diagnostic .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Given the benzodioxin moiety’s association with anti-inflammatory and antioxidant properties, assays like DPPH radical scavenging, COX-1/COX-2 inhibition, or β-carotene linoleate oxidation are recommended. These methods align with studies on structurally related benzodioxin derivatives .

Q. What safety precautions are necessary during synthesis and handling?

Nitriles (cyano groups) require strict ventilation and nitrile-rated gloves due to potential toxicity. Esters and amides may hydrolyze under acidic/basic conditions, necessitating pH-neutral storage. Always consult Material Safety Data Sheets (MSDS) for analogous compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s molecular geometry and conformational flexibility?

Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and torsional parameters. For example, SHELX’s robust handling of high-resolution data can resolve disorder in the 2-methylcyclohexyl group .

Q. How can computational methods predict pharmacokinetic properties like bioavailability or metabolic stability?

Tools like ACD/Labs Percepta Platform predict logP, solubility, and cytochrome P450 interactions. Molecular docking (e.g., AutoDock Vina) can model binding affinities to targets like kinases or GPCRs, leveraging the compound’s planar benzodioxin and cyano motifs .

Q. What strategies address contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate findings using orthogonal assays (e.g., surface plasmon resonance for binding kinetics alongside cell viability assays). Cross-reference with structurally similar compounds, such as benzodioxin-based probes with confirmed neuroprotective activity .

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Systematic variation of catalysts (e.g., DMAP vs. pyridine), solvents (polar aprotic vs. non-polar), and temperature (reflux vs. microwave-assisted) can improve efficiency. For instance, achieving 96% yield in related syntheses required controlled stoichiometry and inert atmospheres .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Modify the cyclohexyl group (e.g., substituent position, ring size) or benzodioxin’s oxygen atoms (e.g., sulfur substitution). Compare analogs using molecular similarity indices (e.g., Tanimoto coefficients) and assay them against primary targets (e.g., tau protein aggregation for neurological applications) .

Q. What advanced techniques elucidate protein-compound interactions for mechanistic studies?

Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while cryo-EM or NMR spectroscopy maps interaction sites. For example, surface plasmon resonance (SPR) can measure real-time binding kinetics to enzymes like HDACs or kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.